molecular formula C21H18ClN5O2S B2354474 N-(4-chlorophenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide CAS No. 1105239-26-6

N-(4-chlorophenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide

Cat. No. B2354474
CAS RN: 1105239-26-6
M. Wt: 439.92
InChI Key: IDXFJNSWGFCTPM-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O2S and its molecular weight is 439.92. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

Compounds containing chlorophenyl, pyrazolo[3,4-d]pyridazine, and methoxyphenyl groups, similar to the specified chemical, are often explored for their potential in drug development. For instance, pyrazolopyridazin derivatives have been investigated for their anticonvulsant activities, demonstrating the significance of structural modification in enhancing biological activity (Aktürk et al., 2002).

Coordination Chemistry and Material Science

Pyrazole-acetamide derivatives, including those with chlorophenyl and methoxyphenyl groups, have been synthesized and used to construct novel coordination complexes with metals like Co(II) and Cu(II). These complexes have been studied for their self-assembly processes, influenced by hydrogen bonding, and their antioxidant activities, showcasing the diverse applications of such molecules in creating functional materials with potential antioxidative properties (Chkirate et al., 2019).

Antimicrobial Agents

The synthesis of formazans from compounds containing chlorophenyl and acetamide groups has been explored for their antimicrobial properties. Such studies highlight the potential of structurally complex molecules in developing new antimicrobial agents, underscoring the importance of chemical synthesis in drug discovery (Sah et al., 2014).

Nonlinear Optical Properties

Research into the nonlinear optical properties of acetamides, particularly those substituted with chlorophenyl and other aromatic groups, has provided insights into their potential applications in photonic devices. Such compounds are evaluated for their linear and nonlinear optical behavior, which is crucial for the development of optical switches, modulators, and energy applications (Castro et al., 2017).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2S/c1-13-16-11-23-27(17-5-3-4-6-18(17)29-2)20(16)21(26-25-13)30-12-19(28)24-15-9-7-14(22)8-10-15/h3-11H,12H2,1-2H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXFJNSWGFCTPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NN(C2=C(N=N1)SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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